![molecular formula C20H37NO2 B14501815 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid CAS No. 62770-91-6](/img/structure/B14501815.png)
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid is an organic compound characterized by its complex structure, which includes a carboxylic acid group, a tertiary amine, and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid typically involves multiple steps, including the formation of the hexyl chain with a dimethylamino group and the introduction of the carboxylic acid and double bonds. Common reagents used in the synthesis include alkyl halides, amines, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the formation of double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated compound.
Substitution: The tertiary amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The tertiary amine group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group may participate in acid-base reactions. The double bonds in the structure can also undergo addition reactions, potentially leading to the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid: shares similarities with other compounds containing tertiary amine groups and carboxylic acids, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62770-91-6 |
|---|---|
Formule moléculaire |
C20H37NO2 |
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-[6-(dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid |
InChI |
InChI=1S/C20H37NO2/c1-17(2)11-10-12-18(3)14-15-19(20(22)23)13-8-6-7-9-16-21(4)5/h11,14,19H,6-10,12-13,15-16H2,1-5H3,(H,22,23) |
Clé InChI |
TZSMOYYHFLKXOL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCC(CCCCCCN(C)C)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
![1-[3-(Benzenesulfinyl)phenyl]ethan-1-one](/img/structure/B14501754.png)
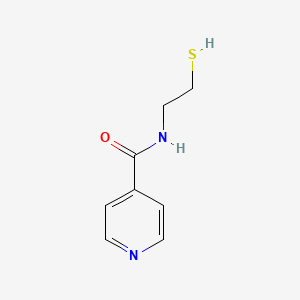
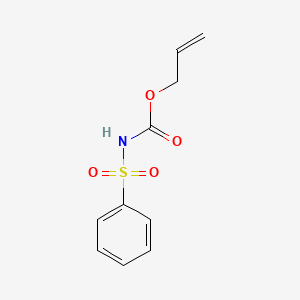
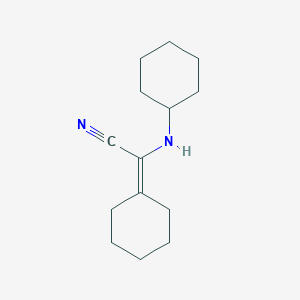
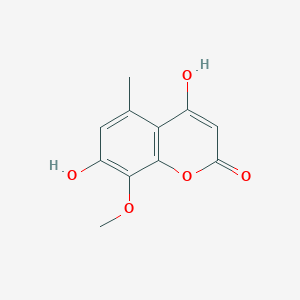
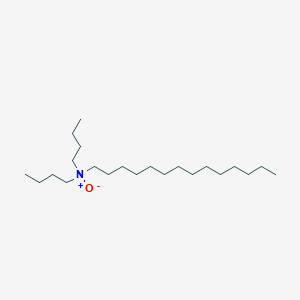
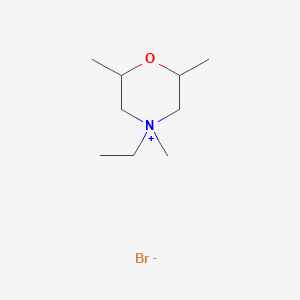
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
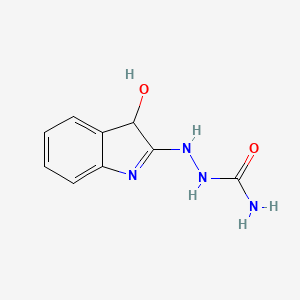


methanone](/img/structure/B14501827.png)
